molecular formula C11H15NO3S2 B8437362 2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate

2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate

Cat. No.: B8437362
M. Wt: 273.4 g/mol
InChI Key: SDBMXIWVEFCEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate is an organic compound belonging to the class of benzothiazines. These compounds are characterized by a benzene ring fused to a thiazine ring, which contains nitrogen and sulfur atoms. Benzothiazines are known for their diverse biological and pharmacological activities, making them valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate typically involves the reaction of 2,3-dihydro-1,4-benzothiazine with ethyl methanesulfonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can be further utilized in different applications, including pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)ethyl methanesulfonate is unique due to its specific structural features and reactivity. The presence of the methanesulfonate group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its biological activities, such as antimicrobial and anti-inflammatory properties, distinguish it from other similar compounds .

Properties

Molecular Formula

C11H15NO3S2

Molecular Weight

273.4 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzothiazin-4-yl)ethyl methanesulfonate

InChI

InChI=1S/C11H15NO3S2/c1-17(13,14)15-8-6-12-7-9-16-11-5-3-2-4-10(11)12/h2-5H,6-9H2,1H3

InChI Key

SDBMXIWVEFCEES-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCN1CCSC2=CC=CC=C21

Origin of Product

United States

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